molecular formula C4H7NO2 B6314294 (R)-4-(Hydroxymethyl)azetidin-2-one CAS No. 91815-14-4

(R)-4-(Hydroxymethyl)azetidin-2-one

Cat. No. B6314294
CAS RN: 91815-14-4
M. Wt: 101.10 g/mol
InChI Key: YTUSUDPOSFRAEO-GSVOUGTGSA-N
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Description

Azetidin-2-one, a four-membered cyclic lactam (β-lactam) skeleton, has been recognized as a useful building block for the synthesis of a large number of organic molecules . It is used in the synthesis of a variety of β-lactam antibiotics .


Synthesis Analysis

Azetidin-2-one is used as a versatile intermediate for the synthesis of aromatic β-amino acids and their derivatives, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers . The development of methodologies based on the β-lactam nucleus is now referred to as the β-lactam synthon methods . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

Azetidin-2-one is a four-membered cyclic lactam (β-lactam) skeleton . The preference for β-cleavage is supported by DFT theoretical calculations on the energy barriers associated with the involved transition states .


Chemical Reactions Analysis

The radical anions of azetidin-2-ones, generated by UV-irradiation in the presence of triethylamine, undergo ring-splitting via N–C4 or C3–C4 bond breaking, leading to open-chain amides . This reactivity diverges from that found for the neutral excited states, which is characterized by α-cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidin-2-ones are largely determined by their four-membered cyclic lactam (β-lactam) skeleton . The strain energy associated with this structure is exploited in the synthesis of a large number of organic molecules .

Scientific Research Applications

-(R)-4-(Hydroxymethyl)azetidin-2-one is widely used in scientific research, especially in the field of medicinal chemistry. It has been used to synthesize a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and antifungal agents. It is also used as a starting material in the synthesis of a variety of other compounds, including cyclic peptides and small molecules.

Mechanism of Action

Target of Action

The primary targets of ®-4-(Hydroxymethyl)azetidin-2-one are the histone deacetylase enzymes, specifically HDAC6 and HDAC8 . These enzymes play a crucial role in various pathological conditions, making them valuable therapeutic targets .

Mode of Action

®-4-(Hydroxymethyl)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active sites of these enzymes, leading to changes in their function .

Biochemical Pathways

The inhibition of HDAC6 and HDAC8 affects various biochemical pathways. One notable effect is the increased acetylation of non-histone substrates like alpha-tubulin and SMC3 . This can lead to changes in gene expression and cellular function .

Pharmacokinetics

The metabolic stability of similar compounds has been verified in rat, mouse, and human liver microsomes .

Result of Action

The inhibition of HDAC6 and HDAC8 by ®-4-(Hydroxymethyl)azetidin-2-one leads to molecular and cellular effects. For instance, it has been observed to reduce the proliferation of colorectal HCT116 and leukemia U937 cells .

Action Environment

The action, efficacy, and stability of ®-4-(Hydroxymethyl)azetidin-2-one can be influenced by various environmental factors. For example, UV-irradiation in the presence of triethylamine can lead to ring-splitting of azetidin-2-ones, generating radical anions and leading to open-chain amides . This suggests that light exposure could potentially affect the stability and action of the compound .

Advantages and Limitations for Lab Experiments

-(R)-4-(Hydroxymethyl)azetidin-2-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high yield and relatively low cost. It is also relatively stable, making it easy to store and use in experiments. However, it is also a reactive compound, and can be degraded by light and heat.

Future Directions

-(R)-4-(Hydroxymethyl)azetidin-2-one has a wide range of potential applications in the field of medicinal chemistry. One of the main areas of research is the development of new synthetic methods for the synthesis of the compound. Other potential areas of research include the investigation of its mechanism of action, and the development of new pharmaceuticals based on the compound. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

-(R)-4-(Hydroxymethyl)azetidin-2-one can be synthesized through a variety of methods. The most common method is the reaction of an aldehyde and an amine in a condensation reaction, followed by a dehydration step. This method is simple and efficient, and yields a high yield of the desired product.

properties

IUPAC Name

(4R)-4-(hydroxymethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSUDPOSFRAEO-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290225
Record name (4R)-4-(Hydroxymethyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91815-14-4
Record name (4R)-4-(Hydroxymethyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91815-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(Hydroxymethyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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